2'-Bromo-5'-chloro-4'-fluorophenacyl bromide
Overview
Description
2’-Bromo-5’-chloro-4’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl bromides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-4’-fluorophenacyl bromide typically involves the bromination of 2’-Bromo-5’-chloro-4’-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: Industrial production of 2’-Bromo-5’-chloro-4’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-5’-chloro-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
2’-Bromo-5’-chloro-4’-fluorophenacyl bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-chloro-4’-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Chloro-5-fluorophenacyl bromide
- 4-Fluorophenacyl bromide
Comparison: 2’-Bromo-5’-chloro-4’-fluorophenacyl bromide is unique due to the presence of three different halogen atoms, which impart distinct reactivity and properties compared to similar compounds
Properties
IUPAC Name |
2-bromo-1-(2-bromo-5-chloro-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKHYIZVKBRYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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